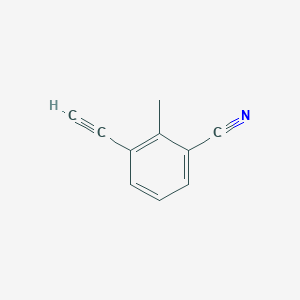

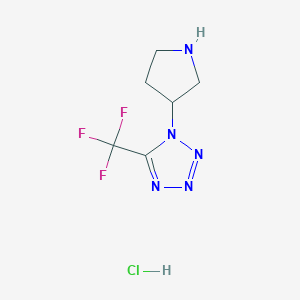

![molecular formula C18H13N3O2S2 B2679609 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477326-98-0](/img/structure/B2679609.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

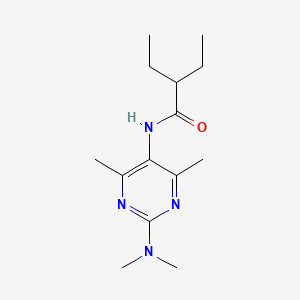

Description

Benzothiazole is a heterocyclic compound, and its derivatives are known to exhibit a wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities . They have been studied as optical materials and for their biological potential .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can involve classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzothiazole derivatives show luminescent properties .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide, also known as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxybenzamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Benzothiazole derivatives are known for their ability to inhibit the growth of various bacterial and fungal strains. The presence of the thiazole ring enhances the antimicrobial properties, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that benzothiazole derivatives can exhibit potent anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The specific structure of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide makes it a potential candidate for further studies in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been explored in various studies. This compound can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. It could be developed into new anti-inflammatory drugs for treating conditions like arthritis .

Antiviral Applications

Benzothiazole derivatives have also been investigated for their antiviral properties. They can inhibit the replication of certain viruses, making them useful in the development of antiviral medications. This compound’s unique structure may offer new avenues for treating viral infections .

Neuroprotective Effects

Studies have shown that benzothiazole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds can protect neurons from oxidative stress and apoptosis, which are common features of these diseases .

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are well-documented. This compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing various oxidative stress-related diseases. It could be used in developing new antioxidant therapies .

Photophysical Properties

The unique structure of this compound also lends itself to interesting photophysical properties. It can be used in the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

These applications highlight the versatility and potential of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide in various fields of scientific research. Each application opens up new possibilities for further exploration and development.

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds Design, synthesis, and anticonvulsant evaluation of some novel 1, 3-benzothiazole derivatives Synthesis, Characterization and Antibacterial Studies of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides Design, synthesis and biological evaluation of some novel N’-(1,3-benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides Antioxidant properties of benzothiazole derivatives : Enzyme inhibition by benzothiazole derivatives : Photophysical properties of benzothiazole derivatives

Mechanism of Action

Target of Action

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a benzothiazole-based compound that has been studied for its anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The interaction of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and ultimately, bacterial death .

Pharmacokinetics

The compound’s inhibitory concentrations were compared with standard reference drugs, indicating that it has been evaluated for its bioavailability .

Result of Action

The molecular effect of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in the disruption of the arabinogalactan biosynthesis pathway, leading to the loss of cell wall integrity and the death of Mycobacterium tuberculosis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHDFUBLOSCIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)

![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)

![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)